molecular formula C13H12F3N3O B2984068 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine CAS No. 914219-13-9

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine

Cat. No.: B2984068
CAS No.: 914219-13-9
M. Wt: 283.254
InChI Key: QHUFSCMXRMEJED-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound features a quinazoline core substituted with a trifluoromethyl group at the 2-position and a morpholine ring at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Scientific Research Applications

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific enzymes and signaling pathways involved in cancer progression.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position of the quinazoline ring using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Attachment of the Morpholine Ring: The morpholine ring is attached at the 4-position of the quinazoline core through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and elevated temperatures.

    Reduction: LiAlH4, NaBH4, ethanol (EtOH), and room temperature.

    Substitution: Morpholine, halogenated quinazoline derivatives, and polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine can be compared with other quinazoline derivatives:

    Similar Compounds: N-aryl-2-trifluoromethyl-quinazoline-4-amine, 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide.

  • **Uniqueness

Properties

IUPAC Name

4-[2-(trifluoromethyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)12-17-10-4-2-1-3-9(10)11(18-12)19-5-7-20-8-6-19/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUFSCMXRMEJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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